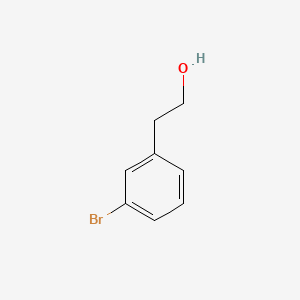
3-Bromophenethyl alcohol
Overview
Description
3-Bromophenethyl alcohol (3-BPA) is an organic compound with the molecular formula C6H5BrCH2OH. It is a colorless liquid with a sweet smell. It is used as an intermediate in the synthesis of other compounds and is also used as a solvent for organic reactions. As a reagent for organic synthesis, 3-BPA is a versatile and useful compound.
Scientific Research Applications
Solid-Phase Organic Synthesis
3-Bromophenethyl alcohol has been explored in the context of solid-phase organic synthesis. For example, Li et al. (2000) described a process involving 4-Bromophenethyl alcohol protected as the THP ether, then reacting with magnesium and selenium to give a corresponding diselenide. This process is significant for solid-phase resins applications, showcasing the versatility of bromophenethyl alcohols in synthetic organic chemistry (Li, Kulkarni, & Ganesan, 2000).
Palladium-Catalyzed Carbonylative Cyclization
Another key area is the palladium-catalyzed carbonylative cyclization of 3-bromoallyl alcohols. Lee and Cho (2012) demonstrated that in the presence of Pd(OAc)2 and PPh3, along with Na2CO3, these alcohols cyclize under carbon monoxide pressure to form furan-2(5H)-ones, which are crucial intermediates in organic synthesis (Lee & Cho, 2012).
Modification of Poly(3-hexylthiophene)
In polymer science, the modification of Poly(3-hexylthiophene) (P3HT) using brominated intermediates, such as this compound, is crucial for developing advanced materials. Koo, Sletten, and Swager (2014) elaborated on a method to functionalize P3HT via bromination and lithium–bromine exchange, leading to polymers with varied functional groups. This research contributes to the field of organic electronics and photonics, where P3HT is a commonly used material (Koo, Sletten, & Swager, 2014).
Copper-Catalyzed Intramolecular Coupling
The copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, as studied by Fang and Li (2007), is another important application. This method leads to the formation of 2-methyleneoxetanes via a 4-exo ring closure, which is significant in creating cyclic structures in organic synthesis (Fang & Li, 2007).
Properties
IUPAC Name |
2-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFLKHCSZSFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370116 | |
| Record name | 3-Bromophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28229-69-8 | |
| Record name | 3-Bromophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

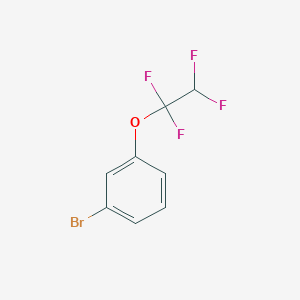



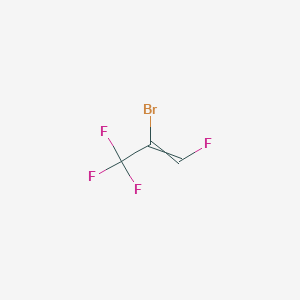

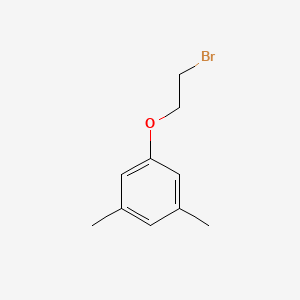



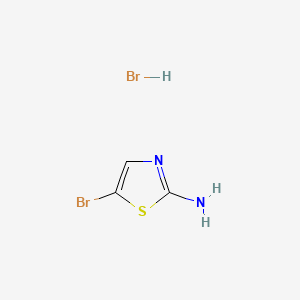


![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)
